molecular formula C7H4ClFN2S B034186 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole CAS No. 101337-93-3

2-Amino-6-fluoro-7-chloro-1,3-benzothiazole

Cat. No. B034186
CAS RN: 101337-93-3
M. Wt: 202.64 g/mol
InChI Key: AJBFRRHGAUBCOQ-UHFFFAOYSA-N
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Description

“2-Amino-6-fluoro-7-chloro-1,3-benzothiazole” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are an important group of compounds that have been associated with diverse biological activities such as bactericidal, pesticidal, fungicidal, insecticidal, anticonvulsant, anti-tuberculosis, anti-inflammatory, and more .


Synthesis Analysis

The synthesis of “2-Amino-6-fluoro-7-chloro-1,3-benzothiazole” involves treating it with aldehydes to get Schiff’s base (Azomethine) in the presence of ethanol and HCl. Then all the Schiff’s bases are separately refluxed with thioglycolic acid in the presence of the solvent 1,4-dioxane and triturated with NaHCO3 solution results to give parent oxothiazolidine .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-fluoro-7-chloro-1,3-benzothiazole” can be confirmed on the basis of their spectral (IR, 1HNMR and MASS) data .


Chemical Reactions Analysis

The resulted azomethine (Schiff’s base) are treated with chloro acetyl chloride, triethylamine in the presence of dioxane results gives the parent compounds of azetidinone .

properties

IUPAC Name

7-chloro-6-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBFRRHGAUBCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284371
Record name 2-Amino-7-chloro-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluoro-7-chloro-1,3-benzothiazole

CAS RN

101337-93-3
Record name 2-Amino-7-chloro-6-fluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101337-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-chloro-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrido-benzothiazine compounds having anti-microbial activity are prepared by (a) reacting 3-chloro-4-fluoroaniline with potassium thiocyanate and bromine to produce 2-amino-6-fluoro-7-chlorobenzothiazole, (b) reacting 2-amino-6-fluoro-7-chlorobenzothiazole with sodium hydroxide to produce the disulfide of 2-amino-5-fluoro 6-chlorothiophenol, (c) reacting the disulfide with sodium monochloroacetate to produce 7-fluoro-8-chloro-2H-1,4-benzothiazin-3(4H)-one, (d) reducing 7-fluoro-8-chloro-2H-1,4-benzothiazin-3(4H)-one to produce 7-fluoro-8-chloro-3,4-dihydro-2H-1,4-benzothiazone, (e) reacting 7-fluoro-8-chloro-3,4-dihydro-2-H-1,4-benzothiazone with ethyl ethoxymethylenemalonate and cyclyzing the intermediate formed with polyphosphoric acid to produce ethyl 9-fluoro-10-chloro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3 de] [1,4]-benzothiazine-6-carboxylate and (f) hydrolyizing the ethyl carboxylate to produce the corresponding carboxylic acid.
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Q & A

Q1: What is the significance of incorporating fluorine into the structure of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole?

A1: The inclusion of fluorine in drug design is a common strategy to enhance biological activity. In the case of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole, the fluorine atom contributes to several desirable properties. Firstly, it can increase lipophilicity, potentially improving the molecule's ability to cross cell membranes and reach its target [, ]. Secondly, the presence of fluorine can influence metabolic stability, potentially increasing the compound's half-life in vivo []. These factors, combined with potential alterations in binding affinity and selectivity, make fluorine a valuable tool in optimizing the pharmacological profile of benzothiazole derivatives [, ].

Q2: What synthetic routes are commonly employed to synthesize 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole?

A2: A common synthetic approach starts with 3-chloro-4-fluoroaniline reacting with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid. This reaction yields 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole [, ]. This intermediate can then be further modified to create a library of compounds with diverse structures and biological activities [, ].

Q3: What are the potential applications of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole derivatives in medicinal chemistry?

A3: Research suggests that derivatives of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole exhibit promising antibacterial, antifungal, and anti-inflammatory activities [, ]. For instance, studies have shown significant activity against bacteria like Micrococcus leutus and Proteus vulgaris and the fungus Aspergillus flavus []. These findings highlight the potential of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole derivatives as lead compounds for the development of new therapeutic agents against various infectious diseases and inflammatory conditions [, ].

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